6-Bromo-2,3-dimethoxyphenol

Descripción general

Descripción

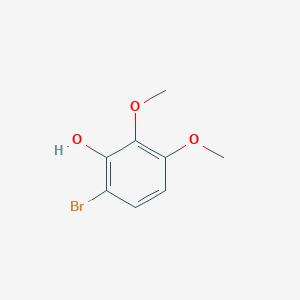

6-Bromo-2,3-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3 It is a brominated derivative of dimethoxyphenol, characterized by the presence of a bromine atom at the 6th position and methoxy groups at the 2nd and 3rd positions on the phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dimethoxyphenol typically involves the bromination of 2,3-dimethoxyphenol. The reaction is carried out by treating 2,3-dimethoxyphenol with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to ensure selective bromination at the 6th position.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes using larger reactors, maintaining precise control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromo-2,3-dimethoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

Substitution Products: Various substituted phenols depending on the nucleophile used.

Oxidation Products: Quinones or other oxidized phenolic compounds.

Coupling Products: Biaryl or vinyl-aryl compounds resulting from Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the anticancer potential of bromophenols, including derivatives like 6-Bromo-2,3-dimethoxyphenol. Bromophenols are known for their cytotoxic effects against various cancer cell lines. For instance, compounds derived from marine algae have demonstrated significant activity against human cancer cells by inducing apoptosis and inhibiting tumor growth through various mechanisms, such as disrupting angiogenesis and modulating key signaling pathways (e.g., VEGF signaling) .

Antimicrobial Activity

Bromophenolic compounds exhibit antimicrobial properties that make them candidates for pharmaceutical development. Research has shown that these compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections . The structural features of this compound may enhance its efficacy against resistant strains.

Materials Science

Polymer Synthesis

this compound can serve as a monomer for synthesizing functionalized polymers. These polymers have applications in creating thermoplastic elastomers and pressure-sensitive adhesives. The incorporation of bromophenolic compounds into polymer matrices can improve their mechanical properties and thermal stability, making them suitable for various industrial applications .

Biobased Compounds

The use of lignin-derived phenolic compounds like this compound is gaining traction as a sustainable alternative to petroleum-based materials. These biobased polymers can be used in drug delivery systems and composite materials, leveraging the natural abundance of lignin as a renewable resource .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, this compound can act as a versatile intermediate for developing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals. For example, it can be employed in the Heck reaction to form carbon-carbon bonds, facilitating the construction of larger aromatic systems .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | PMC7459620 | Demonstrated cytotoxicity against multiple cancer cell lines; induced apoptosis. |

| Antimicrobial Activity | PMC7459620 | Effective against bacterial strains; potential for therapeutic use. |

| Polymer Synthesis | US10253131B2 | Developed polymers with enhanced properties; applications in adhesives and coatings. |

| Organic Synthesis | Sheppard Thesis | Explored routes for synthesizing complex molecules using bromophenolic intermediates. |

Mecanismo De Acción

The mechanism of action of 6-Bromo-2,3-dimethoxyphenol depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the specific application and target molecule .

Comparación Con Compuestos Similares

- 2,6-Dibromo-3,5-dimethoxyphenol

- 2,4,6-Tribromo-3,5-dimethoxyphenol

- 6,8-Dibromocatechin tetramethyl ether

Comparison: 6-Bromo-2,3-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its dibromo and tribromo counterparts, it offers a balance between reactivity and stability, making it suitable for various applications. The presence of only one bromine atom also allows for selective functionalization, which can be advantageous in synthetic chemistry .

Actividad Biológica

6-Bromo-2,3-dimethoxyphenol, an organic compound with significant biological properties, has garnered attention in various fields of research. This article delves into its biological activities, including antioxidant, antimicrobial, and potential antiviral effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the sixth position and two methoxy groups at the second and third positions of the phenolic ring. This unique structure enhances its reactivity and biological profile compared to other phenolic compounds.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Bromine at position 6; two methoxy groups at positions 2 and 3 | Exhibits antioxidant and antimicrobial activities |

| 3,5-Dimethoxyphenol | Two methoxy groups on positions 3 and 5 | Primarily studied for antioxidant properties |

| 5-Bromo-2-methoxyphenol | One methoxy group at position 2 | Less sterically hindered |

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . It has been shown to scavenge free radicals effectively, which contributes to its potential as an antioxidant agent. This activity is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. For instance, it has been tested against bacteria and fungi, demonstrating effectiveness in inhibiting microbial growth. Specific studies have highlighted its potential application in developing antimicrobial agents.

Antiviral Activity

A significant area of interest is the antiviral activity of this compound. In one study focused on antiviral compounds derived from similar structures, it was noted that derivatives of this compound exhibited varying degrees of antiviral activity against viruses such as Herpes simplex and Coxsackie virus B4. However, further research is needed to establish its efficacy conclusively.

Case Studies and Research Findings

- Antioxidant Efficacy Study : A study conducted in vitro demonstrated that this compound scavenges reactive oxygen species (ROS) effectively. The compound showed a significant reduction in oxidative damage markers in treated cells compared to controls.

- Antimicrobial Testing : In a comparative analysis of various phenolic compounds, this compound outperformed several others in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for many standard antibiotics.

- Antiviral Activity Assessment : In a study examining the antiviral properties of substituted phenols, derivatives including this compound were tested against multiple viral strains. While some derivatives showed promising results against vaccinia virus, others had limited efficacy against HIV strains.

Propiedades

IUPAC Name |

6-bromo-2,3-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFHKBHNESVSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552951 | |

| Record name | 6-Bromo-2,3-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114605-75-3 | |

| Record name | 6-Bromo-2,3-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.